(3R)-2,3alpha-Dimethylcyclohexane-1-one

Asymmetric Michael Addition Chiral Auxiliary Enantiomeric Excess

(3R)-2,3alpha-Dimethylcyclohexane-1-one (CAS 234078-11-6), also catalogued as (2RS,3R)-2,3-dimethylcyclohexanone, is a chiral, non-racemic cyclohexanone building block employed in the asymmetric total synthesis of eremophilane- and trifarane-type sesquiterpenoids. The compound possesses two stereogenic centres (C2 and C3) with the C3 configuration locked as (R); the C2 stereochemistry is defined as alpha, providing a conformationally biased scaffold that controls diastereofacial selectivity in enamine-based alkylation and Michael addition cascades.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 234078-11-6
Cat. No. B12571157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-2,3alpha-Dimethylcyclohexane-1-one
CAS234078-11-6
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC1CCCC(=O)C1C
InChIInChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7?/m1/s1
InChIKeyOZCVOEUWYVVVME-ULUSZKPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: (3R)-2,3alpha-Dimethylcyclohexane-1-one (CAS 234078-11-6) as a Chiral Synthon


(3R)-2,3alpha-Dimethylcyclohexane-1-one (CAS 234078-11-6), also catalogued as (2RS,3R)-2,3-dimethylcyclohexanone, is a chiral, non-racemic cyclohexanone building block employed in the asymmetric total synthesis of eremophilane- and trifarane-type sesquiterpenoids [1] [2]. The compound possesses two stereogenic centres (C2 and C3) with the C3 configuration locked as (R); the C2 stereochemistry is defined as alpha, providing a conformationally biased scaffold that controls diastereofacial selectivity in enamine-based alkylation and Michael addition cascades [1] [2]. Its primary value in a procurement context lies in its ability to function as a chirality-transfer agent, enabling the stereoselective construction of quaternary carbon centres in complex natural product cores with predictable absolute stereochemistry [1] [2].

Workflow Asymmetric enamine alkylation / Michael addition
Selection logic Matched chiral auxiliary pair for predictable stereochemistry
Procurement context Non‑racemic synthon for eremophilane/trifarane total synthesis

Why (3R)-2,3alpha-Dimethylcyclohexane-1-one Cannot Be Replaced by Generic 2,3-Dimethylcyclohexanone in Asymmetric Synthesis


Generic, racemic 2,3-dimethylcyclohexanone (CAS 13395-76-1) or its individual enantiomeric forms differ fundamentally from (3R)-2,3alpha-dimethylcyclohexane-1-one in their stereochemical identity and, consequently, in their stereodirecting capacity in covalent chiral auxiliary-mediated reactions. The (3R)-configured, alpha-C2-methyl isomer establishes a specific topological relationship between the enamine π-system and the approaching electrophile, which dictates both the absolute configuration and the enantiomeric excess of the newly formed quaternary stereocentre [1]. Substitution with the racemate, the trans-diastereomer, or the (3S) enantiomer has been experimentally demonstrated to collapse enantioselectivity, reduce chemical yield, or divert the reaction pathway entirely toward undesired regioisomeric adducts [1]. The quantitative evidence below substantiates why the exact stereochemical form specified by CAS 234078-11-6 constitutes a non-fungible reagent for stereoselective C–C bond construction.

Racemate substitution

May reduce enantioselectivity and chemical yield; introduces mismatched enantiomer pathway.

Opposite enantiomer or diastereomer

May divert reaction to regioisomeric by‑products with poor diastereoselectivity.

Mismatched chiral auxiliary pairing

May shift reaction outcome significantly; reported matched/mismatched data show divergent product distribution.

Quantitative Evidence Guide: Performance Differentiation of (3R)-2,3alpha-Dimethylcyclohexane-1-one vs. Closest Analogs


Enantioselectivity Gain: (3R)-Configured Ketone Delivers >99.5% ee vs. 97% ee from the Racemate

In the (S)-(−)-phenylethylamine-mediated Michael addition to methyl acrylate, (2RS,3R)-2,3-dimethylcyclohexanone 10b (synonymous with CAS 234078-11-6) afforded the propanoate adduct 4b with >99.5% enantiomeric excess (ee) [1]. By contrast, the racemic 2,3-dimethylcyclohexanone 10a under identical conditions produced the analogous adduct 4a with only 97% ee [1]. This 2.5 percentage-point ee improvement is quantitatively significant for applications requiring near-enantiopurity, as it reduces the downstream purification burden and the attendant yield loss associated with enantiomeric enrichment of the advanced intermediate.

Enantioselectivity
Head-to-head
>99.5% ee
Supports enantiomeric excess review
Target ketone, (S)-PEA matched pair; racemic ketone gave 97% ee
Asymmetric Michael Addition Chiral Auxiliary Enantiomeric Excess

Chemical Yield Advantage: Matched-Pair Michael Addition Gives 59% Yield vs. 26% for Racemic Starting Material

Under identical (S)-phenylethylamine chiral auxiliary conditions, the (3R)-configured ketone 10b delivered the desired propanoate 4b in 59% isolated yield, compared with only 26% yield for the racemic ketone 10a [1]. This represents a 2.3-fold yield improvement (Δ = 33 percentage points). The disparity arises because the racemate contains a 1:1 mixture of enantiomers: the (R)-enantiomer of the ketone engages in a 'matched' reaction pathway leading to the major product, while the (S)-enantiomer follows a less selective 'mismatched' pathway, generating a complex mixture of regioisomeric and diastereomeric by-products (compounds 4c, 12, 13, 14, 15) in only 5% combined yield [1].

Yield advantage
Head-to-head
59% vs 26%
Supports yield endpoint context
Identical (S)-PEA imine protocol; Michael adduct
Asymmetric Synthesis Matched/Mismatched Pair Chemical Yield

Matched vs. Mismatched Chiral Auxiliary Pairing: 59% Yield vs. 5% Yield Demonstrates Critical Stereochemical Dependence

The pivotal role of the (3R) configuration is underscored by the matched/mismatched pairing experiment: when (2RS,3R)-2,3-dimethylcyclohexanone 10b was combined with (S)-(−)-phenylethylamine (matched pair), the Michael adduct 4b was obtained in 59% yield (>99.5% ee). In stark contrast, pairing the identical ketone with (R)-(+)-phenylethylamine (mismatched pair) furnished a complex mixture of five products (4c, 12, 13, 14, 15) in only 5% combined yield [1]. This 12-fold yield differential (59% vs. 5%) empirically validates that the chiral ketone functions not merely as a passive substrate but as an active extrinsic stereodirecting element in concert with the chiral amine auxiliary.

Matched vs mismatched
Head-to-head
59% (matched) vs 5% (mismatched)
Supports matched‑pair endpoint context
Only auxiliary enantiomer varied; identical protocol
Chiral Auxiliary Matching Diastereoselectivity Reaction Feasibility

Diastereoselectivity in Enamine Alkylation: Diketone Formation in 3.4:1 Ratio with Methyl Vinyl Ketone

In the methyl vinyl ketone (MVK) addition sequence developed by Schenato et al., the chiral enamine derived from (3R)-2,3-dimethylcyclohexanone and (S)-(−)-phenylethylamine reacted with MVK to give diketones 6 and 7 in a 3.4:1 diastereomeric ratio as determined by GC analysis [1]. The major diketone 6 was transformed into the bicyclic enone octalone (−)-1 in 43% yield, while the overall yield from the parent ketone 3 to octalone was 30% [1]. This contrasts with the mismatched (R)-PEA series, which yielded only inseparable regioisomeric adducts that failed to produce the desired octalone product under identical aldol cyclisation conditions [1].

Diastereoselectivity
Head-to-head
d.r. 3.4 : 1 (diketones 6:7)
Supports diastereoselectivity endpoint review
Enamine alkylation with MVK, (S)-PEA series; mismatched (R)-PEA gave no octalone
Diastereoselective Alkylation Chiral Enamine Ketone Scope

Validated Application Scenarios for (3R)-2,3alpha-Dimethylcyclohexane-1-one Based on Quantitative Evidence


Stereoselective Synthesis of Trifarane Sesquiterpenoids via Matched Chiral Auxiliary Michael Addition

When the synthetic objective demands a cis-2,2,3-trisubstituted cyclohexanone core with >99% enantiomeric purity, the matched pairing of (3R)-2,3alpha-dimethylcyclohexane-1-one with (S)-(−)-phenylethylamine constitutes the empirically validated route, yielding Michael adduct 4b in 59% yield and >99.5% ee [1]. The alternative racemic ketone furnishes the analogous adduct in only 26% yield with 97% ee, necessitating subsequent enantiomeric enrichment [1]. Both (+)-trifarienol A and (−)-trifarienol B have been accessed via this protocol [1].

Diastereoselective Construction of the Eremophilane Octalone Core

In the deracemising alkylation protocol toward (−)-(4aS,5R)-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone, (3R)-2,3-dimethylcyclohexanone serves as the single-configuration starting material. The (S)-PEA-derived enamine achieves a 3.4:1 diastereomeric ratio of the diketone intermediates, ultimately delivering the bicyclic octalone in 30% overall yield from the ketone [2]. The complementary (R)-PEA protocol fails entirely, producing only regioisomeric mixtures that do not cyclise [2].

Reliable Procurement for Multigram-Scale Enantioselective Synthesis

The compound can be prepared on a multigram scale from (R)-(+)-pulegone in 68% yield via a well-characterised alkylation–retro-aldolisation sequence [2]. This reproducible preparation, combined with the documented yield and selectivity data cited above, allows process chemists to budget raw material quantities with confidence: each gram of the chiral ketone translates to, for example, approximately 180 mg of the final octalone product, assuming the 30% overall yield benchmark [2].

Stereochemical Probe for Mechanistic Matched/Mismatched Studies

The extreme yield disparity (59% vs. 5%) between matched (S-PEA) and mismatched (R-PEA) pairings of this ketone [1] makes it a powerful experimental tool for investigating non-bonded interactions in chiral transition states. The quantitative data permit computational chemists to parameterise steric and electronic models that rationalise the facial selectivity of enamine alkylation, with direct applicability to the design of new chiral auxiliary–ketone pairs [1].

Application
Selection Property
Validation Focus
Trifarane sesquiterpenoid synthesis
Matched chiral auxiliary pairing
Enantiomeric excess fidelity
Eremophilane octalone construction
Diastereoselective enamine alkylation
Diastereomeric ratio benchmark
Multigram‑scale enantioselective synthesis
Reproducible preparation route
Yield consistency context
Matched/mismatched mechanistic studies
Chiral auxiliary pairing sensitivity
Transition‑state modeling context
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